molecular formula C40H34N8O4 B12378537 EGFR kinase inhibitor 4

EGFR kinase inhibitor 4

Cat. No.: B12378537
M. Wt: 690.7 g/mol
InChI Key: XAESQENNLIBUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EGFR kinase inhibitor 4 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation. Mutations in EGFR are often associated with various cancers, making it a critical target for cancer therapy .

Chemical Reactions Analysis

EGFR kinase inhibitor 4 undergoes various chemical reactions, including:

Scientific Research Applications

EGFR kinase inhibitor 4 has a wide range of scientific research applications:

Mechanism of Action

EGFR kinase inhibitor 4 exerts its effects by binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins. As a result, the compound effectively blocks the signaling pathways that promote cell proliferation and survival . The molecular targets involved include the EGFR itself and various downstream effectors in the signaling cascade .

Comparison with Similar Compounds

EGFR kinase inhibitor 4 is unique compared to other EGFR inhibitors due to its high selectivity and potency. Similar compounds include:

Properties

Molecular Formula

C40H34N8O4

Molecular Weight

690.7 g/mol

IUPAC Name

N-[3-[2-ethyl-5-[2-[2-methoxy-5-(prop-2-enoylamino)anilino]pyridin-4-yl]-1H-imidazol-4-yl]phenyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-4-carboxamide

InChI

InChI=1S/C40H34N8O4/c1-4-33-46-36(37(47-33)24-18-19-41-34(21-24)45-31-22-26(42-35(49)5-2)16-17-32(31)52-3)23-10-8-11-25(20-23)43-40(51)28-13-9-15-30-38(28)48-39(50)27-12-6-7-14-29(27)44-30/h5-22,44H,2,4H2,1,3H3,(H,41,45)(H,42,49)(H,43,51)(H,46,47)(H,48,50)

InChI Key

XAESQENNLIBUEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)C2=CC(=NC=C2)NC3=C(C=CC(=C3)NC(=O)C=C)OC)C4=CC(=CC=C4)NC(=O)C5=C6C(=CC=C5)NC7=CC=CC=C7C(=O)N6

Origin of Product

United States

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